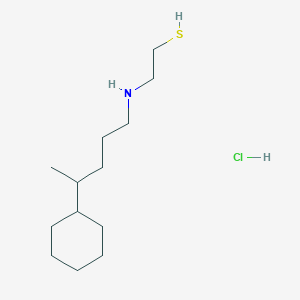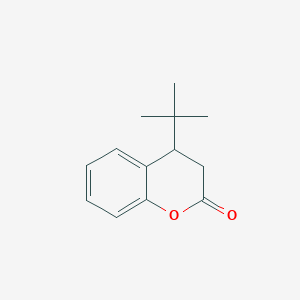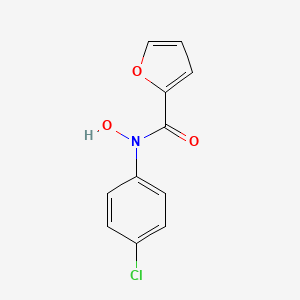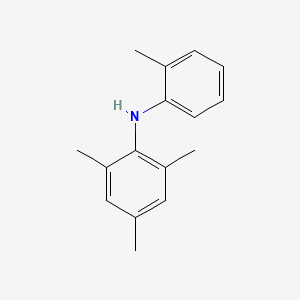
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is a chemical compound with the molecular formula C13H27NS·HCl It is characterized by the presence of a thiol group (-SH) and an amino group (-NH2) attached to a cyclohexylpentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyclohexylpentylamine with ethylene oxide to form 2-((4-Cyclohexylpentyl)amino)ethanol.
Thiol Group Introduction: The hydroxyl group in 2-((4-Cyclohexylpentyl)amino)ethanol is then converted to a thiol group using thiourea and hydrochloric acid, resulting in the formation of 2-((4-Cyclohexylpentyl)amino)ethanethiol.
Hydrochloride Formation: Finally, the thiol compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-Mercaptoethylamine hydrochloride: Similar to 2-aminoethanethiol hydrochloride, it is used in various chemical and biological applications.
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is unique due to the presence of the cyclohexylpentyl chain, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
38920-61-5 |
|---|---|
Molekularformel |
C13H28ClNS |
Molekulargewicht |
265.89 g/mol |
IUPAC-Name |
2-(4-cyclohexylpentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-12(6-5-9-14-10-11-15)13-7-3-2-4-8-13;/h12-15H,2-11H2,1H3;1H |
InChI-Schlüssel |
UVYOHHDNTSRQKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCNCCS)C1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)


![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)




![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
